molecular formula C9H7NO2 B2940465 3-Amino-5-ethynylbenzoic acid CAS No. 1639866-72-0

3-Amino-5-ethynylbenzoic acid

Cat. No.: B2940465
CAS No.: 1639866-72-0
M. Wt: 161.16
InChI Key: SAQQZNDPKLOEQZ-UHFFFAOYSA-N
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Description

3-Amino-5-ethynylbenzoic acid: is an organic compound with the molecular formula C₉H₇NO₂. It is characterized by the presence of an amino group at the third position and an ethynyl group at the fifth position on the benzoic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethynylbenzoic acid typically involves the reduction of 3-ethynyl-5-nitrobenzoic acid. One common method includes the following steps :

    Starting Material: 3-ethynyl-5-nitrobenzoic acid.

    Reagents: Tin(II) chloride (SnCl₂), glacial acetic acid, ethyl acetate, and water.

    Procedure: The 3-ethynyl-5-nitrobenzoic acid is dissolved in ethyl acetate, followed by the addition of glacial acetic acid and tin(II) chloride. The mixture is refluxed for 2 hours. After cooling, the mixture is poured into ice-cold water and adjusted to pH 5 using saturated sodium bicarbonate. The product is extracted with ethyl acetate, washed with water and saturated sodium chloride, dried with magnesium sulfate, and concentrated to yield this compound as a light yellow solid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-ethynylbenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can undergo coupling reactions such as the Sonogashira coupling.

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in the presence of acetic acid.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Coupling: Palladium catalysts and copper co-catalysts in the presence of bases.

Major Products:

    Reduction: this compound.

    Substitution: Derivatives with substituted amino groups.

    Coupling: Products with extended conjugated systems.

Scientific Research Applications

3-Amino-5-ethynylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-ethynylbenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate due to its reactive amino and ethynyl groups. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially through hydrogen bonding, π-π interactions, and covalent modifications.

Comparison with Similar Compounds

    3-Amino-4-ethynylbenzoic acid: Similar structure but with the ethynyl group at the fourth position.

    3-Amino-5-methylbenzoic acid: Contains a methyl group instead of an ethynyl group.

    3-Amino-5-nitrobenzoic acid: Precursor with a nitro group instead of an amino group.

Uniqueness: 3-Amino-5-ethynylbenzoic acid is unique due to the presence of both an amino group and an ethynyl group on the benzoic acid ring, providing a combination of reactivity and functionality that is valuable in various chemical transformations and applications.

Properties

IUPAC Name

3-amino-5-ethynylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQQZNDPKLOEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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